2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide
Description
This compound is a synthetic small molecule characterized by a phthalazine core fused with a triazolopyridine moiety via an acetamide linker. The isopropyl substituent at the 3-position of the phthalazine ring may influence steric interactions and solubility. Early studies suggest its role as a kinase inhibitor, though specific target validation remains preliminary .
Properties
Molecular Formula |
C21H22N6O2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(4-oxo-3-propan-2-ylphthalazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H22N6O2/c1-14(2)27-21(29)16-8-4-3-7-15(16)17(25-27)13-20(28)22-11-10-19-24-23-18-9-5-6-12-26(18)19/h3-9,12,14H,10-11,13H2,1-2H3,(H,22,28) |
InChI Key |
GYMGCQKFNXCCQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Phthalazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phthalazinone ring.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides or other suitable reagents.
Synthesis of the Triazolopyridine Moiety: This involves the construction of the triazolopyridine ring system through cyclization reactions, often using triazole and pyridine derivatives.
Coupling of the Moieties: The final step involves coupling the phthalazinone and triazolopyridine moieties through an acetamide linkage, typically using amide bond-forming reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern synthetic techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazolopyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides, amines, and other nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Chemical Research: The compound serves as a model molecule for studying complex organic reactions and mechanisms.
Industrial Applications: It may be explored for use in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of phthalazine-triazolopyridine hybrids. Key structural analogues include:
Pharmacokinetic Properties
Compared to its closest analogue (phenyl-substituted variant), the isopropyl group in the target compound reduces plasma protein binding (85% vs. 92%) but improves solubility in aqueous buffers (2.1 mg/mL vs. 0.8 mg/mL) . The triazolopyridine moiety confers moderate CYP3A4 inhibition (IC50 = 5.2 µM), whereas benzothiazole-containing analogues show negligible CYP interactions.
Binding Affinity and Selectivity
In kinase inhibition assays, the compound demonstrates nM-level activity against ABL1 (IC50 = 12 nM) and FLT3 (IC50 = 28 nM), outperforming cyclopropyl-substituted derivatives (ABL1 IC50 = 45 nM) but underperforming against JAK2 (IC50 = 210 nM vs. 90 nM in phenyl-substituted analogues) . The acetamide linker’s flexibility is critical for ATP-binding pocket accommodation.
Toxicity Profiles
In vitro toxicity screening (HEK293 cells) revealed a CC50 of 18 µM, comparable to other phthalazine derivatives (CC50 range: 15–25 µM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
